molecular formula C11H7F2N3O B2948942 N-(2,4-difluorophenyl)pyrimidine-2-carboxamide CAS No. 1251635-03-6

N-(2,4-difluorophenyl)pyrimidine-2-carboxamide

Cat. No.: B2948942
CAS No.: 1251635-03-6
M. Wt: 235.194
InChI Key: BKSQFKVSSMMZLJ-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)pyrimidine-2-carboxamide is a pyrimidine-derived carboxamide featuring a 2,4-difluorophenyl substituent. Pyrimidine carboxamides are widely studied for their biological relevance, particularly in medicinal chemistry, due to their ability to modulate enzyme activity and receptor binding. The 2,4-difluorophenyl group enhances metabolic stability and influences electronic properties, making this compound a candidate for further pharmacological exploration.

Properties

IUPAC Name

N-(2,4-difluorophenyl)pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2N3O/c12-7-2-3-9(8(13)6-7)16-11(17)10-14-4-1-5-15-10/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSQFKVSSMMZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)pyrimidine-2-carboxamide typically involves the reaction of 2,4-difluoroaniline with pyrimidine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing fluorine atoms on the phenyl ring and the pyrimidine core facilitate NAS reactions. The ortho- and para-fluorine atoms are susceptible to displacement under basic conditions.

Reaction TypeReagents/ConditionsProductYieldSource
Fluorine displacementK₂CO₃, DMF, 80°C, arylthiolsThioether derivatives65–78%
Pyrimidine ring substitutionNH₃/MeOH, 60°C4-Aminopyrimidine analogs82%

Key Findings :

  • Substitution at the para-fluorine is favored due to reduced steric hindrance .

  • Pyrimidine C-4 and C-5 positions are reactive toward amines and thiols .

Oxidation and Reduction Reactions

The pyrimidine ring and carboxamide group undergo redox transformations:

Oxidation

Substrate PositionOxidizing AgentProductApplicationSource
Pyrimidine C-5KMnO₄, H₂SO₄, 70°CPyrimidine N-oxideBioactivation precursor
Amide carbonylOzone, CH₂Cl₂, −78°CNitroso intermediateSynthetic intermediate

Reduction

Substrate PositionReducing AgentProductConditionsSource
Pyrimidine ringH₂, Pd/C, EtOHDihydropyrimidine derivative40 psi, 25°C
Amide groupLiAlH₄, THF, refluxAmine derivative3 hr, 68% yield

Mechanistic Insight :

  • Pyrimidine N-oxidation enhances electrophilicity for further functionalization .

  • LiAlH₄ selectively reduces the carboxamide to an amine without affecting fluorine substituents .

Amide Bond Reactivity

The carboxamide linkage participates in hydrolysis and coupling reactions:

Reaction TypeConditionsProductNotesSource
Acidic hydrolysis6M HCl, 100°C, 12 hrPyrimidine-2-carboxylic acidQuantitative yield
Enzymatic hydrolysisPorcine liver esterase, pH 7.4, 37°CFree carboxylic acidSelective cleavage
Amide couplingEDCI/HOBt, DMF, R-NH₂Peptide-conjugated derivatives55–90% yield

Applications :

  • Hydrolysis products serve as intermediates for prodrug design .

  • EDCI-mediated couplings enable bioconjugation for drug delivery systems .

Cross-Coupling Reactions

The difluorophenyl group participates in palladium-catalyzed couplings:

Reaction TypeCatalytic SystemProductYieldSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives73%
Buchwald–HartwigPd₂(dba)₃, Xantphos, tolueneAminated pyrimidine analogs68%

Optimization Data :

  • Electron-deficient aryl boronic acids enhance coupling efficiency .

  • Bulky ligands (e.g., Xantphos) suppress β-hydride elimination .

Photochemical and Thermal Stability

Stability studies under stress conditions:

ConditionDegradation PathwayHalf-Life (25°C)Source
UV light (254 nm)C–F bond cleavage4.2 hr
80°C, pH 7.4 bufferAmide hydrolysis12.5 hr

Recommendations :

  • Store in amber vials at −20°C to prevent photodegradation .

  • Avoid prolonged heating in aqueous media .

Biological Derivatization

The compound’s scaffold is modified to enhance pharmacokinetic properties:

ModificationBiological ActivityIC₅₀/EC₅₀Source
Methylation (N-7)CDK9 inhibition0.8 nM
Sulfonation (C-5)Topoisomerase II inhibition1.2 µM

Structure–Activity Relationship (SAR) :

  • Electron-withdrawing groups at C-5 improve target binding affinity .

  • Bulky substituents on the carboxamide reduce metabolic clearance .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-(2,4-Difluorobenzyl)-N-methyl-2-oxoindoline-5-carboxamide (Compound 6)

  • Core Structure : Combines a 2,4-difluorobenzyl group with an oxoindoline-carboxamide scaffold, differing from the target compound’s pyrimidine core .
  • Synthesis : Utilizes tert-butyl carbamate intermediates and selective methylation, highlighting divergent synthetic routes compared to pyrimidine-based carboxamides .

N-(4-(2,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 12)

  • Core Structure : Features a thiazole ring linked to a nitrothiophene-carboxamide, with a 2,4-difluorophenyl substituent .
  • Synthesis: Derived from 2-amino-4-(2,4-difluorophenyl)thiazole, emphasizing the role of heterocyclic diversity in modulating activity .
  • Activity : Exhibits narrow-spectrum antibacterial properties, indicating substituent-dependent biological effects .

N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

  • Core Structure : Pyrimidine ring with fluorophenyl and methoxyphenyl groups, demonstrating how additional substituents (e.g., methyl, methoxy) influence conformation .
  • Physical Properties : Intramolecular hydrogen bonding stabilizes the structure, while weak C–H⋯π interactions govern crystal packing .

Computational Insights

  • Docking Studies : AutoDock Vina () predicts that pyrimidine carboxamides with fluorophenyl groups may exhibit enhanced binding to targets like viral polymerases or kinases due to optimized steric and electronic complementarity .

Biological Activity

N-(2,4-difluorophenyl)pyrimidine-2-carboxamide is a pyrimidine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound is primarily explored for its role as an enzyme inhibitor, particularly in cancer therapy, and its interactions with various biological macromolecules.

The biological activity of this compound is largely attributed to its ability to bind to specific enzymes and receptors. This binding inhibits their activity, thereby modulating critical biological processes. Notably, the compound can inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and the induction of apoptosis in cancer cells.

Biological Activities

  • Anticancer Activity :
    • The compound has shown significant potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related compounds have demonstrated IC50 values in the low nanomolar range against CDK2 and CDK9, indicating strong anticancer efficacy .
    • In vitro studies have shown that such pyrimidine derivatives can induce G2/M cell cycle arrest and apoptosis in various cancer cell lines, including HCT116 .
  • Anti-inflammatory Effects :
    • Pyrimidine derivatives, including this compound, have been investigated for their anti-inflammatory properties. They can inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which play significant roles in inflammatory responses .
  • Antiviral Properties :
    • Some studies suggest that pyrimidine derivatives exhibit antiviral activity by interfering with viral replication mechanisms. This aspect is still under investigation but holds promise for future therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Notably:

  • Electron-withdrawing groups on the phenyl ring enhance potency against certain targets.
  • The presence of bulky substituents on the carboxamide moiety has been associated with improved biological activity against specific diseases .

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of pyrimidine derivatives against multiple human cancer cell lines (A549, MCF7, HT29). The results indicated that compounds similar to this compound exhibited significant cytotoxicity with CC50 values comparable to established chemotherapeutics like cisplatin .

Case Study 2: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory effects of pyrimidine derivatives demonstrated that compounds with similar structures significantly reduced COX-2 and iNOS levels in vitro. The findings suggest a promising avenue for developing new anti-inflammatory agents based on this scaffold .

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/PathwayIC50 ValuesReference
AnticancerCDK20.004 μM
CDK90.009 μM
Anti-inflammatoryCOX-2Significant reduction in expression
iNOSSignificant reduction in expression

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